3-Keto Valproic Acid Sodium Salt

Drug Metabolism Mitochondrial Toxicity Pharmacokinetics

Studying VPA-induced hepatotoxicity requires reliable β-oxidation pathway biomarkers; generic VPA metabolites lack mechanistic specificity. 3-Keto VPA Sodium Salt is the essential, ≥95% pure reference standard that directly monitors mitochondrial β-oxidation integrity and serves as a distinct HDAC inhibitor probe. - Enables quantitative LC-MS/MS method validation for clinical VPA metabolite profiling. - Functions as a mechanistic biomarker for mitochondrial β-oxidation impairment, a key step in VPA hepatotoxicity. - Supplied as a white solid with verified purity, ensuring reproducible epigenetic and metabolic research.

Molecular Formula C8H13NaO3
Molecular Weight 180.179
CAS No. 1184991-15-8
Cat. No. B563252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Keto Valproic Acid Sodium Salt
CAS1184991-15-8
Synonyms3-keto-VPA;  3-oxo-2-propyl-pentanoic Acid Sodium Salt;  2-Propyl-3-oxopentanoic Acid Sodium Salt;  3-Oxodipropylacetic Acid Sodium Salt;  3-Oxovalproic Acid Sodium Salt; 
Molecular FormulaC8H13NaO3
Molecular Weight180.179
Structural Identifiers
SMILESCCCC(C(=O)CC)C(=O)[O-].[Na+]
InChIInChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyZYNHUWISZOLICF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Keto Valproic Acid Sodium Salt (CAS 1184991-15-8) Procurement Guide: Identity and Baseline


3-Keto Valproic Acid Sodium Salt (3-keto-VPA sodium salt, CAS 1184991-15-8) is the sodium salt form of a major β-oxidation metabolite of the widely prescribed antiepileptic drug valproic acid (VPA) . With a molecular formula of C₈H₁₃NaO₃ and a molecular weight of 180.18 g/mol, this compound is a white solid with a melting point >300°C (decomposition) [1]. It is supplied as a ≥95% pure research material, and is recognized for its role in studying VPA's complex pharmacology, particularly its function as a histone deacetylase (HDAC) inhibitor and its implication in VPA-associated toxicity .

Why 3-Keto Valproic Acid Sodium Salt Cannot Be Replaced by VPA or Its Other Metabolites


Generic substitution of valproic acid (VPA) metabolites is not scientifically valid due to their distinct and often opposing pharmacological and toxicological profiles. While VPA is the parent drug, its therapeutic and toxic effects are heavily influenced by its metabolic fate. 3-Keto VPA is not merely an inactive breakdown product; it is a key intermediate in the mitochondrial β-oxidation pathway and possesses a unique structural feature—a ketone group at the β-position—that differentiates it from VPA and other metabolites like 2-ene-VPA or 4-ene-VPA . Critically, VPA's hepatotoxicity is linked to the disruption of this very β-oxidation pathway, making the study of 3-keto-VPA essential for understanding and potentially mitigating adverse effects [1]. Furthermore, its specific activity as an HDAC inhibitor is a distinct biochemical property that differs from the parent compound's broader pharmacological actions, making it an indispensable tool for targeted epigenetic research [2].

Quantitative Differentiation of 3-Keto Valproic Acid Sodium Salt: Evidence for Scientific Selection


Metabolic Pathway Specificity: 3-Keto VPA as the Terminal Product of Mitochondrial β-Oxidation

3-Keto VPA is the terminal metabolite of the mitochondrial fatty acid β-oxidation pathway for valproic acid, a key pathway implicated in VPA's hepatotoxicity [1]. Unlike metabolites from other pathways (e.g., ω-oxidation products like 2-propylglutaric acid), 3-keto-VPA serves as a specific functional biomarker for the integrity of mitochondrial β-oxidation. In a case study of severe VPA-induced hepatotoxicity, serum levels of 3-keto-VPA were found to be decreased, indicating a shutdown of the β-oxidation pathway, while the parent VPA concentration remained at the upper limit of the therapeutic range [2].

Drug Metabolism Mitochondrial Toxicity Pharmacokinetics Biomarker

Physicochemical Differentiation: Impact of the β-Ketone Group on Lipophilicity

The introduction of a β-ketone group in 3-keto-VPA significantly alters its physicochemical properties compared to the parent VPA. A QSAR analysis demonstrated that anticonvulsant activity among VPA metabolites is strongly correlated with log P(octanol/water), with the most potent compounds exhibiting a log P > 2.0 [1]. While the study includes '3-ceto-VPA', it shows that metabolites with oxygen substitution, like 3-keto-VPA, possess different electronic and steric parameters compared to unsaturated metabolites like 2-ene-VPA or the parent compound [1]. These differences directly impact their ability to cross the blood-brain barrier and interact with target sites.

QSAR Blood-Brain Barrier Pharmacokinetics Drug Design

Analytical Selectivity: Quantifiable Differentiation via Validated LC-MS/MS Methodology

Procurement of 3-keto VPA sodium salt is essential for the development and validation of selective analytical methods. A validated LC-MS/MS method successfully differentiated and quantified 3-keto VPA from VPA and five other metabolites in human serum [1]. This method demonstrated high accuracy (91.44–110.92%) and precision (<9.98%) for all analytes, including 3-keto VPA, across a defined calibration range [1]. Without the authentic standard, this level of analytical specificity and quantification in complex biological matrices is impossible.

Bioanalysis LC-MS/MS Drug Monitoring Method Validation

Validated Applications of 3-Keto Valproic Acid Sodium Salt in Research and Bioanalysis


Mechanistic Toxicology: Investigating VPA-Induced Hepatotoxicity via Mitochondrial β-Oxidation

This compound is essential for studies focused on VPA-associated liver injury. Its primary utility lies in its role as a functional biomarker for the mitochondrial β-oxidation pathway. By quantifying 3-keto-VPA in in vitro (e.g., hepatocyte) or in vivo models, researchers can directly assess whether the β-oxidation pathway is functioning normally or is impaired, a key step in the pathogenesis of VPA-induced hepatotoxicity [1]. This is in contrast to VPA or its ω-oxidation metabolites, which do not provide this specific mechanistic insight.

Bioanalytical Method Development: Validated LC-MS/MS Assays for Therapeutic Drug Monitoring

3-Keto VPA sodium salt is a mandatory reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS) intended to measure VPA metabolites in patient samples. As demonstrated in a validated human serum assay, the authentic standard is required to establish selectivity, linearity, accuracy, and precision for this specific analyte [2]. This is critical for clinical pharmacology studies and therapeutic drug monitoring programs investigating the impact of metabolites on VPA efficacy and safety.

Epigenetic Pharmacology: Structure-Activity Studies on HDAC Inhibition

Given that VPA and some of its metabolites are known HDAC inhibitors, 3-keto-VPA serves as a distinct molecular probe for investigating the structure-activity relationships (SAR) of this class of compounds [3]. Its unique β-ketone functional group and resulting physicochemical properties (e.g., altered log P) allow researchers to dissect how specific structural modifications to the VPA scaffold impact its ability to inhibit different HDAC isoforms and affect gene expression [4]. This is crucial for medicinal chemistry efforts aimed at developing novel HDAC inhibitors with improved selectivity and safety profiles.

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